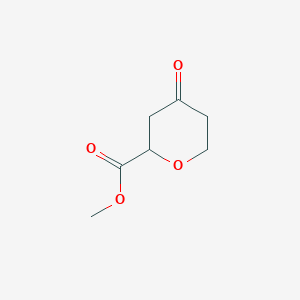
Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is a chemical compound with the molecular formula C7H10O4 . It has a molecular weight of 158.15 . The compound is stored in an inert atmosphere at 2-8°C . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of “Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” and similar compounds has been a topic of research. For instance, a review discusses the nature of different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . It also describes the most versatile synthetic methods reported in recent literature to access 2H-pyrans .Molecular Structure Analysis
The InChI code for “Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is 1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” has a density of 1.2±0.1 g/cm3 . Its boiling point is 236.4±30.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.3±3.0 kJ/mol . The compound has an index of refraction of 1.456 .Applications De Recherche Scientifique
Catalytic Synthesis of Derivatives
Tetra-methyl ammonium hydroxide has been utilized as a catalyst for the efficient synthesis of various 4H-benzo[b]pyran derivatives. This method offers high yields under mild conditions, demonstrating the chemical's utility in facilitating organic synthesis reactions in aqueous media (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
Microwave-assisted Liquid-phase Synthesis
A microwave-assisted synthesis approach using functional ionic liquid as soluble support for producing methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate has been developed. This technique yields high-purity products without the need for chromatographic purification, showcasing the chemical's adaptability to modern, efficient synthesis methods (Yi, Peng, & Song, 2005).
Synthesis of Substituted Benzoates
Methyl 2-oxo-2H-pyran-5-carboxylates have been reacted with substituted styrenes in the presence of palladium on activated carbon to afford methyl 4-biphenylcarboxylates. This process demonstrates the chemical's role in creating complex molecular architectures through Diels-Alder reactions (Matsushita, Sakamoto, Murakami, & Matsui, 1994).
Crystal Structure Analysis
The crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate has been elucidated through X-ray crystal analysis, contributing to the understanding of the structural aspects of such compounds. This research underscores the importance of detailed structural analysis in the development of novel organic compounds (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).
Antimicrobial Activity
New methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates have been synthesized via a one-pot three-component condensation pathway. These compounds exhibit significant in vitro antimicrobial and antifungal activities, highlighting the potential biomedical applications of methyl 4-oxotetrahydro-2H-pyran-2-carboxylate derivatives (Bhat, Shalla, & Dongre, 2015).
Safety and Hazards
“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
Propriétés
IUPAC Name |
methyl 4-oxooxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)6-4-5(8)2-3-11-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGACOSKRXATSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



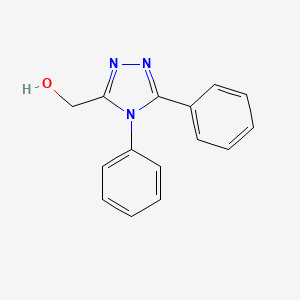
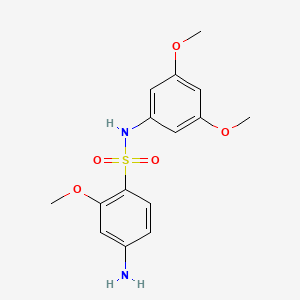
![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)

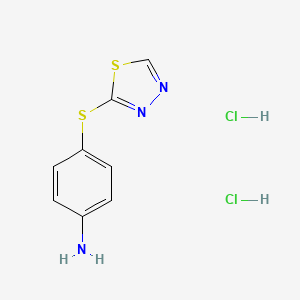
![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)
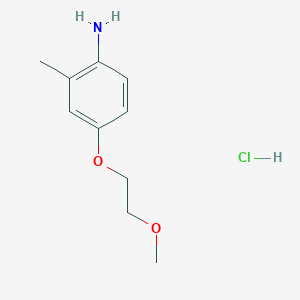


![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)
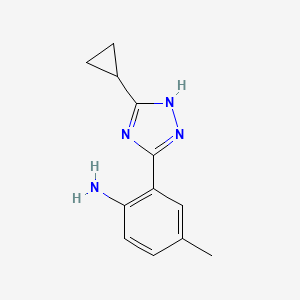
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)
![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)
